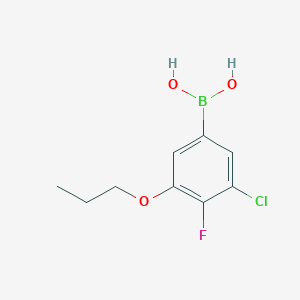

3-Chloro-4-fluoro-5-propoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-fluoro-5-propoxyphenylboronic acid is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

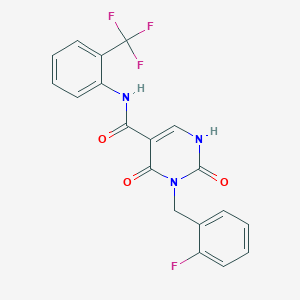

The molecular formula of 3-Chloro-4-fluoro-5-propoxyphenylboronic acid is C9H11BClFO3 . The InChI code is 1S/C9H12BClO3/c1-2-5-14-9-4-3-7 (10 (12)13)6-8 (9)11/h3-4,6,12-13H,2,5H2,1H3 .Chemical Reactions Analysis

3-Chloro-4-fluorophenylboronic Acid has been used in the synthesis of 2-bromo-3-hexyl-5- (4-iodophenyl)thiophene, which has shown high anti-thrombolytic activity . It can also be used in Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reactions .Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-4-fluoro-5-propoxyphenylboronic acid is 214.46 . It is a solid at room temperature . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Pharmaceutical Research

Boronic acids and their esters, such as 3-Chloro-4-fluoro-5-propoxyphenylboronic acid, are highly considered compounds for the design of new drugs . They are particularly suitable for neutron capture therapy .

Hydrolysis Studies

The compound can be used in hydrolysis studies. The kinetics of hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Rhodium-Catalyzed Asymmetric Addition Reactions

3-Chloro-4-fluoro-5-propoxyphenylboronic acid can be used as a reactant in Rhodium-catalyzed asymmetric addition reactions . This is a type of reaction that is used to create complex organic compounds with high enantiomeric excess.

Palladium-Catalyzed Oxidative Cross-Coupling Reaction

This compound can also be used in Palladium-catalyzed oxidative cross-coupling reactions . This type of reaction is used to form carbon-carbon bonds, which is a fundamental step in the synthesis of many complex organic molecules.

Suzuki-Miyaura Coupling

Another application of 3-Chloro-4-fluoro-5-propoxyphenylboronic acid is in Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds, which are found in a wide range of pharmaceutical and fine chemical products.

Synthesis of Biologically Active Terphenyls

4-Fluorophenylboronic acid, a compound similar to 3-Chloro-4-fluoro-5-propoxyphenylboronic acid, can be used to make novel biologically active terphenyls . Given the structural similarity, it’s possible that 3-Chloro-4-fluoro-5-propoxyphenylboronic acid could be used in a similar manner.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

are compounds that contain a boron atom bonded to three oxygen atoms, one of which is an OH group. They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in the field of medicinal chemistry. They are often used in the development of drugs, as they can bind to target proteins and modulate their activity .

The pharmacokinetics of boronic acids can vary depending on their chemical structure. Some boronic acids are well absorbed and have good bioavailability, while others may be rapidly metabolized or excreted .

The action environment can also influence the activity of boronic acids. For example, the pH of the environment can affect the stability of the boron-oxygen bond, potentially influencing the compound’s ability to bind to its target .

Propiedades

IUPAC Name |

(3-chloro-4-fluoro-5-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO3/c1-2-3-15-8-5-6(10(13)14)4-7(11)9(8)12/h4-5,13-14H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWGANLDUFKVLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)OCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)thiophene-3-carboxamide](/img/structure/B2637356.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(diethylamino)benzamide](/img/structure/B2637357.png)

![3-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2637358.png)

![Tert-butyl N-[1-(2H-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B2637367.png)

![Tert-butyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2637370.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2637371.png)